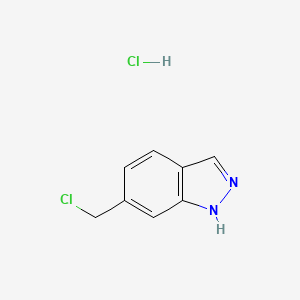

6-(Chloromethyl)-1H-indazole hydrochloride

Description

BenchChem offers high-quality 6-(Chloromethyl)-1H-indazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Chloromethyl)-1H-indazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(chloromethyl)-1H-indazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPKVMBNGFJQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCl)NN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of 6-(Chloromethyl)-1H-indazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-(Chloromethyl)-1H-indazole hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in both aqueous and organic media is critical for its effective handling, reaction optimization, and formulation development. This document synthesizes available data with fundamental chemical principles to offer a practical framework for researchers. It delves into the molecular factors governing its solubility profile and presents standardized protocols for empirical solubility determination.

Introduction: The Significance of 6-(Chloromethyl)-1H-indazole Hydrochloride

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2]. 6-(Chloromethyl)-1H-indazole, particularly in its hydrochloride salt form, serves as a crucial building block for the synthesis of more complex drug candidates. The chloromethyl group at the 6-position provides a reactive site for further molecular elaboration, making this compound a valuable starting material in drug discovery and development.

The hydrochloride salt is specifically designed to enhance the aqueous solubility of the parent indazole derivative, a common strategy for active pharmaceutical ingredients (APIs) to improve their handling and bioavailability[3]. An in-depth understanding of its solubility is paramount for chemists and formulation scientists to ensure consistent reaction kinetics, develop robust purification methods, and design effective delivery systems.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. Key parameters for 6-(Chloromethyl)-1H-indazole hydrochloride are outlined below.

| Property | Value/Information | Source |

| Molecular Formula | C8H7ClN2 · HCl | [4] |

| Molecular Weight | 203.07 g/mol (Hydrochloride Salt) | Calculated |

| Appearance | Typically a solid, crystalline powder. | [5][6][7] |

| pKa | Indazole is amphoteric, with pKa values of 1.04 (for the indazolium cation) and 13.86 (for the indazolate anion). | [2] |

The molecular structure of 6-(Chloromethyl)-1H-indazole hydrochloride reveals key features that dictate its solubility:

-

Indazole Core: The bicyclic aromatic ring system is inherently hydrophobic.

-

Chloromethyl Group: This substituent adds to the lipophilic character of the molecule.

-

Hydrophilic Centers: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

-

Hydrochloride Salt: The protonation of one of the basic nitrogen atoms to form the hydrochloride salt significantly increases the polarity of the molecule and its potential for ionic interactions with polar solvents like water.

This structural duality—a largely hydrophobic scaffold with localized polar and ionic functionalities—results in a complex solubility profile that is highly dependent on the nature of the solvent.

Solubility Profile: A Comparative Analysis

Aqueous Solubility

The hydrochloride salt form of 6-(Chloromethyl)-1H-indazole is intended to confer aqueous solubility. The protonated indazole ring can readily interact with water molecules through ion-dipole interactions and hydrogen bonding. However, the overall hydrophobicity of the bicyclic system and the chloromethyl group will limit its solubility to some extent.

The pH of the aqueous medium is a critical factor influencing the solubility of this ionizable compound[8].

-

In acidic to neutral pH (pH 1.2-6.8): The compound will exist predominantly in its protonated, more soluble form. Maintaining a pH well below the pKa of the indazole nitrogen is crucial for maximizing aqueous solubility.

-

In basic pH: As the pH increases, the hydrochloride salt will be neutralized to the free base form, which is significantly less polar and, consequently, less soluble in water. This property is often exploited in purification processes like extraction.

Solubility in Organic Solvents

The solubility of 6-(Chloromethyl)-1H-indazole hydrochloride in organic solvents is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally effective at dissolving the compound. Their hydroxyl groups can engage in hydrogen bonding with the indazole nitrogens, and their polarity can solvate the hydrochloride salt.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are also good choices due to their high polarity and ability to solvate cations. They are often used as reaction media for this type of intermediate.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): Solubility in these solvents is expected to be moderate. While they can interact with the hydrophobic portions of the molecule, they are less effective at solvating the ionic hydrochloride salt.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in nonpolar solvents due to the high polarity imparted by the hydrochloride salt.

The following table summarizes the expected solubility trends:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, Buffers (pH 1.2-6.8) | Moderate to High | Ion-dipole interactions and hydrogen bonding with the hydrochloride salt. |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding and polar interactions. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions effectively solvate the salt. |

| Intermediate Polarity | Dichloromethane, THF | Low to Moderate | Favorable interactions with the organic scaffold but poor solvation of the salt. |

| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity. |

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is essential for process development and formulation. The equilibrium "shake-flask" method is a widely accepted and recommended technique[8][9].

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess of 6-(Chloromethyl)-1H-indazole hydrochloride to a series of vials containing a precise volume (e.g., 5 mL) of the desired solvents (water, ethanol, DMSO, etc.). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE). Care must be taken to avoid filter sorption, which can be an issue for hydrophobic compounds[8].

-

Analysis: Carefully take a known volume of the clear supernatant and dilute it appropriately with a suitable mobile phase. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound[8].

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

Causality of Experimental Choices and Self-Validation

-

Why an excess of solid? Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility[8]. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.

-

Why 24-48 hours of agitation? This duration is typically sufficient for most compounds to reach equilibrium. Preliminary time-point studies can be conducted to confirm the minimum time required to reach a plateau in concentration.

-

Why HPLC-UV for quantification? HPLC is a highly specific and sensitive technique that can accurately quantify the analyte of interest and separate it from any potential impurities or degradants, ensuring the integrity of the measurement[8].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-(Chloromethyl)-1H-indazole hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[10][11].

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[6].

Conclusion

6-(Chloromethyl)-1H-indazole hydrochloride exhibits a solubility profile dictated by its dual hydrophobic and polar/ionic character. It is expected to be soluble in water (especially under acidic to neutral conditions) and polar organic solvents like alcohols, DMSO, and DMF, with limited solubility in less polar and nonpolar media. The hydrochloride salt form is key to its utility in aqueous systems. For precise process control and formulation, empirical determination of its solubility using standardized methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical steps for researchers to confidently work with this important pharmaceutical intermediate.

References

- The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). European Journal of Medicinal Chemistry.

- Annex 4. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.

- API Solubility and Dissolution Enhancement Via Formul

- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.

- Safety D

- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.).

- 6-Chloro-1H-indazole AldrichCPR. (n.d.). Sigma-Aldrich.

- SAFETY D

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.

- Indazole. (n.d.). Wikipedia.

- Indazole, 96% 25 g. (n.d.). Thermo Scientific Chemicals.

- 6-(Chloromethyl)-1H-indazole. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 6-Chloro-1H-indazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Indazole, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

The Indazole Hydrochloride Intermediate: A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a diverse range of biological targets.[3][4] Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[5][6] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic significance.[2][7][8]

This technical guide focuses on a critical, yet often overlooked, aspect of leveraging the indazole scaffold: the indazole hydrochloride intermediate . The formation of a hydrochloride salt is a common and strategic step in drug development to enhance the solubility, stability, and bioavailability of parent compounds. Understanding the pharmacophore properties of these intermediates is paramount for designing and synthesizing novel therapeutics with improved pharmacological profiles.

The Impact of Protonation: Physicochemical and Pharmacophoric Properties

Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.[9] The pKa for the equilibrium between the indazolium cation and neutral indazole is approximately 1.04, while the pKa for the equilibrium between indazole and the indazolate anion is around 13.86.[3][9] When forming a hydrochloride salt, the indazole ring is protonated, typically at the N2 position of the pyrazole ring, creating an indazolium cation. This protonation significantly alters the molecule's physicochemical and pharmacophoric properties.

Enhanced Aqueous Solubility and Stability

One of the primary reasons for preparing the hydrochloride salt of an indazole intermediate is to improve its aqueous solubility.[10] This is a critical factor for both synthetic manipulations in aqueous media and for the ultimate bioavailability of the final drug product. The charged indazolium ion interacts more favorably with polar solvents like water compared to the neutral indazole. Furthermore, the hydrochloride salt form can exhibit greater solid-state stability compared to the free base.[11]

Modulation of Pharmacophore Features

The protonation of the indazole ring introduces a positive charge, which fundamentally alters its pharmacophoric features. This transformation can be strategically exploited in drug design to enhance interactions with the target protein.

-

Hydrogen Bonding: The protonated nitrogen in the indazolium ring becomes a strong hydrogen bond donor. This can lead to new or strengthened interactions with hydrogen bond acceptor residues in the active site of a target protein.

-

Electrostatic Interactions: The overall positive charge of the indazolium ion can engage in favorable electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the target's binding pocket.

-

Aromatic and Hydrophobic Interactions: While the core aromatic nature of the indazole ring remains, the change in electron distribution upon protonation can subtly influence its pi-stacking and hydrophobic interactions.

The following table summarizes key physicochemical properties of indazole and the expected impact of hydrochloride formation:

| Property | Indazole (Free Base) | Indazole Hydrochloride | Rationale for Change |

| pKa (for protonation) | ~1.04[3][9] | N/A | The molecule is already protonated. |

| Aqueous Solubility | Limited[12] | Generally Increased | The ionic nature of the salt enhances interaction with water.[10] |

| Hydrogen Bond Donors | 1 (N-H) | 2 (N-H+) | The additional proton on the pyrazole ring acts as a new H-bond donor. |

| Charge | Neutral | Positive | Protonation of a nitrogen atom introduces a formal positive charge. |

Synthesis and Characterization of Indazole Hydrochloride Intermediates

The preparation of indazole hydrochloride intermediates is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). A common strategy involves the synthesis of the neutral indazole core followed by salt formation.

Generalized Synthetic Workflow

The synthesis of a substituted indazole hydrochloride intermediate can be conceptualized in the following workflow:

Caption: Generalized workflow for the synthesis of an indazole hydrochloride intermediate.

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole Hydrochloride

This protocol describes a representative synthesis of a 6-nitro-1H-indazole intermediate, a precursor for various kinase inhibitors, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 6-Nitro-1H-indazole

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 6-nitroindazole in 100 mL of a suitable organic solvent such as ethanol or isopropanol.

-

Reaction Conditions: The specific reaction to form the indazole will vary depending on the starting materials. For example, a common route involves the cyclization of a corresponding hydrazine derivative.[2]

-

Work-up and Purification: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature. The crude 6-nitro-1H-indazole may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield the pure neutral indazole.

Step 2: Formation of 6-Nitro-1H-indazole Hydrochloride

-

Dissolution: Dissolve the purified 6-nitro-1H-indazole in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

-

Precipitation and Isolation: The indazole hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

-

Washing and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted starting material, and dry under vacuum to obtain the 6-nitro-1H-indazole hydrochloride.

Characterization Techniques

The successful formation of the indazole hydrochloride intermediate must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protonation of the indazole ring leads to characteristic downfield shifts of the aromatic protons due to the increased electron-withdrawing nature of the indazolium cation. The N-H proton will also appear as a broad signal at a downfield chemical shift.[13][14]

-

¹³C NMR: The carbon atoms in the indazole ring will also experience a downfield shift upon protonation.[14]

X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous structural confirmation of the indazole hydrochloride salt.[15][16] It allows for the precise determination of bond lengths, bond angles, and the location of the proton on the indazole ring. This technique is invaluable for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding with the chloride counter-ion.

Pharmacophore Modeling of Indazolium Ions

Pharmacophore modeling is a powerful computational tool used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.[17][18][19] When dealing with indazole hydrochloride intermediates, it is crucial to consider the protonated state in the pharmacophore model.

Key Pharmacophoric Features of the Indazolium Ion

A general pharmacophore model for an indazolium ion would include the following features:

-

Hydrogen Bond Donor (HBD): The protonated nitrogen of the pyrazole ring.

-

Aromatic Ring (AR): The fused benzene ring, which can participate in pi-stacking interactions.

-

Hydrophobic Feature (HY): The overall bicyclic ring system contributes to hydrophobic interactions.

-

Positive Ionizable (PI): The overall positive charge of the indazolium cation.

Caption: A generalized pharmacophore model for an indazolium ion.

Computational Workflow for Pharmacophore-Based Virtual Screening

-

Target and Ligand Preparation: Obtain the 3D structure of the target protein. Prepare a library of compounds for screening, ensuring that the indazole-containing molecules are protonated to reflect their state as hydrochloride salts.

-

Pharmacophore Model Generation: Develop a pharmacophore model based on known active ligands or the active site of the target protein.[20]

-

Virtual Screening: Screen the prepared library of protonated compounds against the pharmacophore model to identify molecules that match the key features.

-

Molecular Docking: Dock the hits from the virtual screening into the active site of the target protein to predict their binding mode and estimate their binding affinity.[5]

-

Hit Prioritization: Rank the docked compounds based on their docking scores and visual inspection of their interactions with the target protein.

Application in Drug Discovery: The Case of Axitinib and Pazopanib

The strategic use of indazole intermediates is exemplified in the synthesis of the anticancer drugs Axitinib and Pazopanib.

Axitinib: The synthesis of Axitinib, a potent VEGFR inhibitor, often involves a 6-iodo-1H-indazole intermediate.[21] This intermediate undergoes a series of coupling reactions to build the final complex molecule.[1][22] The use of a protected indazole intermediate is crucial for regioselective functionalization.[23][24]

Pazopanib: The synthesis of Pazopanib, another multi-targeted tyrosine kinase inhibitor, frequently starts from 3-methyl-6-nitro-1H-indazole.[7] This intermediate is then elaborated through several steps, including methylation and coupling with other heterocyclic fragments, to yield Pazopanib, which is often formulated as the hydrochloride salt.[8][25][26]

Conclusion

Indazole hydrochloride intermediates are more than just synthetic stepping stones; they are key molecular entities with distinct and advantageous pharmacophore properties. Their enhanced solubility, stability, and unique hydrogen bonding and electrostatic features make them invaluable in modern drug discovery. A thorough understanding of their synthesis, characterization, and computational modeling is essential for medicinal chemists and drug development professionals seeking to design the next generation of indazole-based therapeutics. By strategically leveraging the properties of these intermediates, researchers can accelerate the development of novel drugs with improved efficacy and pharmacokinetic profiles.

References

- CN103570696A - Method for preparing intermediate of axitinib and application of ... - Google Patents.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link]

-

Novel Intermediates And Process For Preparation Of Axitinib - Quickcompany. Available at: [Link]

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. Available at: [Link]

- CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents.

-

Synthesis of Axitinib. Available at: [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

- WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents.

- US10640483B2 - Salts of indazole derivative and crystals thereof - Google Patents.

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. Available at: [Link]

- WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- CN112538073A - Preparation method of pazopanib intermediate - Google Patents.

-

N-Heterocyclic Olefins of Pyrazole and Indazole | Organic Letters - ACS Publications. Available at: [Link]

-

1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Indazole - Wikipedia. Available at: [Link]

-

Possible protonation states of the compounds in the indazole series. a... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - Preprints.org. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

1H-Indazole | C7H6N2 | CID 9221 - PubChem. Available at: [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. Available at: [Link]

-

(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available at: [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. Available at: [Link]

-

Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY - IJCRT.org. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

-

Single-crystal X-ray structure of the hydrochloride salt of compound 1. - ResearchGate. Available at: [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. Available at: [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

-

Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions. Available at: [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available at: [Link]

-

Indazole - Grokipedia. Available at: [Link]

-

Pharmacophore modeling: advances and pitfalls - PMC. Available at: [Link]

-

Clarity with Tiny Drug Crystals - Wiley Newsroom - Q4 Inc.. Available at: [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - MDPI. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]

- 16. US10640483B2 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]

- 17. dovepress.com [dovepress.com]

- 18. nano-ntp.com [nano-ntp.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Novel Intermediates And Process For Preparation Of Axitinib [quickcompany.in]

- 22. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 23. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 24. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

- 25. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 26. preprints.org [preprints.org]

Methodological & Application

Protocols for N-alkylation using 6-(Chloromethyl)-1H-indazole hydrochloride: A Detailed Guide for Researchers

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The functionalization of this heterocycle, particularly through N-alkylation, is a critical step in the synthesis of new drug candidates. This guide provides detailed application notes and protocols for the use of 6-(chloromethyl)-1H-indazole hydrochloride as a versatile alkylating agent for the introduction of the indazol-6-ylmethyl moiety onto various nucleophiles. As this reagent is supplied as a hydrochloride salt, careful consideration of reaction stoichiometry and base selection is paramount for successful and reproducible outcomes.

Reagent Overview and Safety Considerations

6-(Chloromethyl)-1H-indazole hydrochloride is a reactive electrophile. The chloromethyl group is susceptible to nucleophilic substitution, while the indazole ring itself possesses two nucleophilic nitrogen atoms (N1 and N2). The hydrochloride salt form enhances stability for storage but necessitates neutralization during the reaction.

Safety and Handling: 6-(Chloromethyl)-1H-indazole hydrochloride should be handled with care in a well-ventilated chemical fume hood.[1][3][4] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[3] Store the reagent in a cool, dry place in a tightly sealed container.[4]

General Principles of N-Alkylation with 6-(Chloromethyl)-1H-indazole hydrochloride

The primary challenge in the N-alkylation of nitrogen heterocycles like indazole is controlling regioselectivity.[2][5][6] Alkylation can occur at either the N1 or N2 position, and the outcome is highly dependent on the reaction conditions.

-

N1-Alkylation: Generally favored by using a strong, non-coordinating base such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[2][7] This is often attributed to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[7]

-

N2-Alkylation: Can be favored under different conditions, sometimes involving thermodynamic control or specific catalytic systems.[8]

When using 6-(chloromethyl)-1H-indazole hydrochloride as the alkylating agent, an additional consideration is the neutralization of the hydrochloride salt. This requires at least one equivalent of base. Therefore, when reacting with a nucleophile that also requires deprotonation (e.g., another indazole, a thiol), a total of at least two equivalents of base will be necessary. For nucleophiles that are themselves basic (e.g., primary or secondary amines), careful adjustment of the base stoichiometry is crucial to ensure both neutralization of the reagent and optimal reaction conditions.

Experimental Protocols

N-Alkylation of a Primary Amine: Synthesis of N-(Indazol-6-ylmethyl)aniline

This protocol describes the reaction of 6-(chloromethyl)-1H-indazole hydrochloride with aniline, a representative primary amine. An excess of a milder base is used to both neutralize the hydrochloride and facilitate the reaction.

Materials:

-

6-(Chloromethyl)-1H-indazole hydrochloride

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv), aniline (1.1 equiv), and anhydrous potassium carbonate (2.5 equiv).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the indazole reagent.

-

Stir the reaction mixture at 50 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(indazol-6-ylmethyl)aniline.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to neutralize the hydrochloride salt and deprotonate the aniline nucleophile to a sufficient extent to promote alkylation, while being mild enough to minimize side reactions. The excess is to ensure complete neutralization and drive the reaction forward.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Moderate heating is employed to increase the reaction rate without causing decomposition of the reactants or products.

N-Alkylation of a Secondary Amine: Synthesis of N-Methyl-N-(indazol-6-ylmethyl)benzylamine

This protocol details the alkylation of N-methylbenzylamine, a representative secondary amine.

Materials:

-

6-(Chloromethyl)-1H-indazole hydrochloride

-

N-Methylbenzylamine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-methylbenzylamine (1.2 equiv) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add solid 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base that will effectively deprotonate the secondary amine and neutralize the hydrochloride salt. The use of a strong base ensures a high concentration of the nucleophilic aminide anion, driving the reaction to completion.

-

Solvent: THF is an aprotic solvent that is compatible with sodium hydride.

-

Inert Atmosphere: Necessary due to the reactivity of sodium hydride with atmospheric moisture.

N-Alkylation of Indazole: Regioselective Synthesis of 1-(Indazol-6-ylmethyl)-1H-indazole and 2-(Indazol-6-ylmethyl)-2H-indazole

This section provides two protocols for the N-alkylation of 1H-indazole with 6-(chloromethyl)-1H-indazole hydrochloride, aiming for N1 and N1/N2 mixture respectively.

Protocol 3.3.1: N1-Selective Alkylation

Materials:

-

6-(Chloromethyl)-1H-indazole hydrochloride

-

1H-Indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of 1H-indazole (1.1 equiv) in anhydrous THF dropwise.

-

Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

-

Add solid 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv) portion-wise at room temperature.

-

Stir the reaction at room temperature for 16-24 hours.

-

Follow the quenching, extraction, and purification steps as described in Protocol 3.2. Separation of any minor N2-isomer may be possible by careful column chromatography.

Protocol 3.3.2: N1/N2-Alkylation

Materials:

-

6-(Chloromethyl)-1H-indazole hydrochloride

-

1H-Indazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv), 1H-indazole (1.1 equiv), and anhydrous potassium carbonate (2.5 equiv).

-

Add anhydrous DMF to a concentration of approximately 0.2 M.

-

Stir the mixture at 60 °C for 12-18 hours.

-

Follow the workup and purification steps as described in Protocol 3.1. The two regioisomers will likely require careful separation by flash column chromatography.

Characterization of N-Alkylated Indazoles

Distinguishing between N1 and N2-alkylated indazole isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[2][5] In N1-substituted indazoles, a correlation is typically observed between the protons of the methylene bridge and the C7a carbon of the indazole ring. Conversely, for N2-substituted indazoles, a correlation is expected between the methylene protons and the C3 carbon.[2]

Data Summary and Visualization

Table 1: Summary of Reaction Conditions for N-Alkylation

| Protocol | Nucleophile | Base | Solvent | Temperature (°C) | Expected Major Product(s) |

| 3.1 | Primary Amine | K₂CO₃ | DMF | 50 | N-alkylated amine |

| 3.2 | Secondary Amine | NaH | THF | Room Temp | N-alkylated amine |

| 3.3.1 | 1H-Indazole | NaH | THF | Room Temp | N1-alkylated indazole |

| 3.3.2 | 1H-Indazole | K₂CO₃ | DMF | 60 | Mixture of N1 and N2-alkylated indazoles |

Diagram 1: General Workflow for N-Alkylation

Caption: General experimental workflow for N-alkylation reactions.

Diagram 2: Regioselectivity in Indazole Alkylation

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

References

- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. (URL not provided in search results)

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided in search results)

- CN104130191A - Indazole compound and preparation method thereof - Google P

- Safety Data Sheet - CymitQuimica. (URL not provided in search results)

- (URL not provided)

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

- (URL not provided)

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wuxibiology.com [wuxibiology.com]

Application Notes and Protocols: Solvent Selection for Reactions Involving Indazole Hydrochloride Salts

Introduction: The Indazole Hydrochloride Challenge

Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous clinically important drugs.[1][2] These compounds are frequently supplied and handled as hydrochloride (HCl) salts to improve their stability, crystallinity, and aqueous solubility. However, this salt form presents a significant challenge for synthetic chemists: poor solubility in the common organic solvents required for typical transformations like N-alkylation, N-arylation, and cross-coupling reactions.

The selection of an appropriate solvent is therefore not merely a matter of convenience but a critical parameter that governs the success, yield, and even the regiochemical outcome of the reaction.[3][4] This guide provides a comprehensive framework for rationally selecting solvents for reactions involving indazole hydrochloride salts, blending fundamental principles with field-proven protocols to empower researchers in drug discovery and development.

Fundamental Principles: Solubility and Reactivity of an Ionic Reactant

An indazole hydrochloride salt is an ionic compound. To achieve dissolution in an organic medium, the solvent must overcome the salt's crystal lattice energy. This is governed by several interconnected solvent properties.

The Role of Dielectric Constant and Polarity

The dielectric constant (ε) of a solvent reflects its ability to reduce the electrostatic force between two opposite charges.[5] Solvents with a high dielectric constant (typically ε > 15) are more effective at shielding the positive (indazolium) and negative (chloride) ions from each other, facilitating dissolution.[6][7][8]

-

Polar Solvents: Possess a significant dipole moment, allowing them to interact favorably with charged species through dipole-ion interactions.[9]

-

Nonpolar Solvents: Have a low dielectric constant and minimal dipole moment, making them poor choices for dissolving salts.

Protic vs. Aprotic Solvents: A Critical Distinction

This is arguably the most crucial factor in reactions involving nucleophiles.[10][11]

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[10] While excellent for dissolving salts, they can form a "solvent cage" around the deprotonated indazole anion (the active nucleophile), severely diminishing its reactivity through hydrogen bonding.[11][12]

-

Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, acetone) possess dipole moments but lack O-H or N-H bonds.[10][11] They are effective at solvating the cation (e.g., Na⁺, K⁺ from the base) but leave the nucleophilic anion relatively "naked" and highly reactive. This often makes them the solvents of choice for nucleophilic substitution reactions.[12][13]

The In-Situ Neutralization Imperative

The indazole hydrochloride salt is not nucleophilic. Before any reaction can occur, the indazole must be deprotonated to its neutral form or, more commonly, to its anionic indazolide form using a base.

Indazole-H⁺Cl⁻ + Base → Indazole (nucleophile) + [Base-H]⁺Cl⁻

This means the chosen solvent must not only dissolve the starting salt (at least partially) but also be compatible with the chosen base and capable of dissolving the reaction intermediates. The choice of base and solvent are therefore inextricably linked.[14][15]

A Systematic Approach to Solvent Selection

A logical, stepwise approach can save significant time and resources. The workflow below outlines a rational process for identifying a suitable solvent system.

Caption: Systematic workflow for solvent selection.

Solvent Selection for Key Reaction Classes

The optimal solvent is highly dependent on the reaction mechanism.

N-Alkylation: The Regioselectivity Challenge

Direct alkylation of indazoles is notorious for producing mixtures of N1 and N2 substituted products.[16][17] Solvent choice, in concert with the base, is the primary tool for controlling this outcome.[3][4][18]

-

For N1-Selectivity (Thermodynamic Product): The combination of a strong, non-nucleophilic hydride base in a moderately polar, coordinating solvent is highly effective.[14][19]

-

For N2-Selectivity (Kinetic Product): Conditions that favor the more nucleophilic N2 atom of the indazolide anion are required. This can sometimes be achieved under different conditions, for example, Mitsunobu reactions often favor the N2 isomer.[3][20] Certain substrates, particularly those with electron-withdrawing groups at the C7 position, can also strongly favor N2 alkylation.[4][20]

| Reaction Goal | Recommended Base | Recommended Solvent | Rationale & Comments |

| High N1-Selectivity | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Classic combination. Na⁺ coordinates to N2, directing alkylation to N1.[3][14][19] Requires anhydrous conditions. |

| Cesium Carbonate (Cs₂CO₃) | Dioxane | Excellent yields and N1 selectivity have been reported, especially at higher temperatures (~90 °C).[16] | |

| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | A common system, but may result in lower N1:N2 ratios compared to NaH/THF.[4] | |

| Mixture or N2-Favored | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Often leads to mixtures of N1 and N2 isomers.[4] |

| Mitsunobu Conditions | Tetrahydrofuran (THF) | Can show a strong preference for the N2-substituted product.[3] |

N-Arylation (Buchwald-Hartwig & Ullmann Type)

These copper- or palladium-catalyzed reactions typically require polar aprotic solvents to maintain the solubility of the catalyst, ligands, and salt byproducts throughout the reaction.

-

Preferred Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), and Dioxane are commonly employed.[21][22]

-

Rationale: These solvents effectively dissolve the various components and can tolerate the higher temperatures often required for these coupling reactions (90-130 °C).[22][23] The choice may depend on the specific catalyst system and the nature of the aryl halide.

Suzuki-Miyaura Cross-Coupling

This versatile C-C bond-forming reaction requires a solvent system that can accommodate both organic and inorganic components (boronic acid, base, palladium catalyst).

-

Common Systems: Mixtures of an organic solvent with water are frequently used.

-

1,4-Dioxane / Water: A traditional and highly effective choice for a broad range of substrates.[24][25][26]

-

Tetrahydrofuran (THF) / Water: A good alternative, though its lower boiling point limits the reaction temperature.

-

Dimethylformamide (DMF): Useful for substrates with poor solubility in other systems.[24]

-

-

Rationale: The aqueous component is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle. The organic solvent ensures the solubility of the indazole substrate and the organoboronic acid.[27] The ratio of organic solvent to water is a key parameter for optimization.

Caption: Interplay of solvent properties and reaction outcomes.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and inert atmosphere techniques should be used where specified.

Protocol 1: General Procedure for N1-Selective Alkylation of an Indazole HCl Salt

This protocol is optimized for achieving high N1-regioselectivity using the well-established NaH/THF system.[14]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the indazole hydrochloride salt (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration). Stir the resulting suspension.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂) will occur.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A color change or dissolution of solids may be observed as the sodium indazolide salt forms.

-

Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to separate the N1-alkylated product from any minor N2-isomer and other impurities.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a standard Pd-catalyzed system in a dioxane/water mixture.[25]

-

Preparation: To a round-bottom flask, add the halogenated indazole hydrochloride salt (1.0 equiv), the desired organoboronic acid or ester (1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 equiv).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v, to achieve approx. 0.1 M concentration of the limiting reagent).

-

Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

-

Valdés-García, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

-

Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2051. [Link]

-

Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

-

Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

-

Al-Majid, A. M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(6), 2829. [Link]

-

Gurung, S. R., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 5(5), 2945-2949. [Link]

-

Keating, C., et al. (2021). Effect of base, solvent, and temperature. ResearchGate. [Link]

-

Shaik, N. B., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13, 11453. [Link]

-

Joy, N., et al. (2020). Screening of different solvents for Suzuki coupling. ResearchGate. [Link]

-

ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

-

Poudel, S. (2024). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. Medium. [Link]

-

Fakhree, M. A., et al. (2011). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Pharmaceutical Research, 28, 1109-1116. [Link]

-

Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]

-

Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

de Oliveira, C. S. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 2697-2706. [Link]

-

SciSpace. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in. SciSpace. [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. [Link]

-

Reddit r/chemhelp. (2019). Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]

- Google Patents. (2014). WO2014088983A1 - Regioselective n-2 arylation of indazoles.

- Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.

-

ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

-

Honeywell. (n.d.). Dielectric Constant. Honeywell. [Link]

-

Al-Tel, T. H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3144. [Link]

-

Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research, 5(1), 12-19. [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 1877-1901. [Link]

-

Mohammed, S. H., et al. (2021). Impact of Solvent Polarity on the molecular properties of Dimetridazole. ResearchGate. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

-

Fakhree, M. A., et al. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. ResearchGate. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 13, 14250. [Link]

Sources

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions [tengerchemical.com]

- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. research.ucc.ie [research.ucc.ie]

- 20. researchgate.net [researchgate.net]

- 21. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 22. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]

- 24. reddit.com [reddit.com]

- 25. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

Scalable synthesis routes for 6-(Chloromethyl)-1H-indazole hydrochloride

Application Note: Scalable Process Development for 6-(Chloromethyl)-1H-indazole Hydrochloride

Part 1: Executive Summary & Strategic Route Selection

The moiety 6-(chloromethyl)-1H-indazole is a critical "linchpin" intermediate in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), particularly those targeting VEGFR and PDGFR. Its benzylic chloride functionality serves as a potent electrophile for coupling with various nucleophiles (amines, thiols) to construct complex pharmacophores.[1]

However, the synthesis of this molecule presents two specific challenges during scale-up:

-

Regioselectivity: Direct halogenation of the 6-methyl precursor (via radical mechanism) often yields a mixture of 3-halo and 6-halomethyl isomers, requiring tedious chromatographic separation.

-

Stability: The free base of 6-(chloromethyl)-1H-indazole is prone to autocatalytic polymerization and hydrolysis. Isolation as the hydrochloride salt is strictly required to ensure shelf-stability and handling safety.

Selected Synthetic Strategy: Functional Group Interconversion (FGI)

To ensure scalability and purity, we reject direct radical halogenation.[1] Instead, we utilize a Reductive Functionalization Strategy starting from the commercially available methyl 1H-indazole-6-carboxylate. This route guarantees regiochemical purity by locking the carbon skeleton before the reactive chloride is introduced.

The Workflow:

-

Step 1 (Reduction): Chemoselective reduction to (1H-indazol-6-yl)methanol.

-

Step 2 (Chlorination): Deoxychlorination using Thionyl Chloride (

) to yield the target HCl salt.[1]

Part 2: Detailed Experimental Protocols

Step 1: Reduction of Methyl 1H-indazole-6-carboxylate

Objective: Convert the ester to the benzylic alcohol without reducing the indazole double bond.

-

Reagents:

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charging: Charge LAH (1.2 equiv) suspended in anhydrous THF (10 V) into the RBF. Cool to 0°C using an ice/salt bath.[1]

-

Addition: Dissolve Methyl 1H-indazole-6-carboxylate in THF (5 V). Add this solution dropwise to the LAH suspension over 45 minutes, maintaining internal temperature

.-

Mechanism Note: The hydride attacks the carbonyl carbon. The indazole NH is deprotonated first, consuming 1 equiv of hydride, necessitating the excess reagent.[1]

-

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][4][5]

-

Quench (Fieser Method): Cool back to 0°C. Carefully add:

-

Workup: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad.[1] Rinse the cake with warm THF.

-

Isolation: Concentrate the filtrate in vacuo. The product, (1H-indazol-6-yl)methanol , often precipitates as a solid. If oil remains, triturate with diethyl ether.[1]

Key Data Points:

| Parameter | Specification |

|---|---|

| Yield | 85–92% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 168–172°C |

| HPLC Purity | >98% (a/a) |

Step 2: Chlorination to 6-(Chloromethyl)-1H-indazole HCl

Objective: Convert the alcohol to the chloride using

-

Reagents:

Protocol:

-

Safety: This reaction generates

and -

Setup: Dry 3-neck RBF with condenser and addition funnel. Connect outlet to scrubber.[1]

-

Charging: Suspend (1H-indazol-6-yl)methanol in DCM (15 V). Cool to 0–5°C.[1]

-

Addition: Add

dropwise over 30 minutes.-

Observation: The suspension will likely solubilize as the alkyl sulfite intermediate forms, then reprecipitate as the HCl salt forms.[1]

-

-

Reaction: Remove cooling bath. Reflux (40°C) for 2–3 hours.[1]

-

Endpoint: HPLC shows <0.5% starting alcohol.[1]

-

-

Isolation (Critical for Stability):

-

Drying: Vacuum dry at 35°C for 6 hours. Do not exceed 40°C to prevent degradation.[1]

Key Data Points:

| Parameter | Specification |

|---|---|

| Yield | 88–95% |

| Appearance | White to beige crystalline solid |

| Storage | -20°C, Desiccated, Argon atmosphere |

| Shelf Life | 6 months (retest required) |[1]

Part 3: Visualization of Logic & Pathways

Figure 1: Synthetic Workflow & Mechanism

This diagram illustrates the flow from the ester precursor to the final salt, highlighting the critical intermediate states.[1]

Caption: Figure 1. Linear synthesis route emphasizing the functional group interconversion (FGI) strategy to ensure regioselectivity.

Figure 2: Impurity Fate Mapping & Stability

Understanding the degradation pathways is vital for handling this reactive intermediate.

Caption: Figure 2. Degradation pathways.[1] Moisture leads to hydrolysis (Impurity A), while heat/neutralization promotes dimerization (Impurity B).[1]

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete extraction of alcohol from Aluminum salts. | Use continuous extraction (Soxhlet) with THF if the filter cake remains gummy.[1] |

| Sticky Solid (Step 2) | Presence of residual | Triturate the crude solid with anhydrous diethyl ether or hexanes; vacuum dry with a weak base trap. |

| Impurity A (Alcohol) in Final Product | Incomplete reaction or moisture ingress during filtration.[1] | Ensure |

| Yellow/Brown Coloration | Oxidation of the indazole ring or polymerization. | Ensure reaction temperature does not exceed 40°C. Store in amber glass. |

References

-

Vertex Pharmaceuticals Inc. (2014).[1] Indazole compound and preparation method thereof. CN104130191A.[1][2] Link (Describes the general route of Indazole Formaldehyde -> Alcohol -> Chloride).

-

Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazole Safety Data Sheet. Link (Provides toxicity and handling data for chloro-indazoles).[1]

-

Gerrard, W. (1940).[1] The reaction of thionyl chloride with alcohols. Journal of the Chemical Society.[1] (Foundational mechanism for

chlorination). -

Li, H., et al. (2024).[1][6] Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Link (Review of ester reduction protocols).

Sources

- 1. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]

- 2. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. 2503209-27-4|6-(Chloromethyl)-1-methyl-1H-indazole hydrochloride|BLD Pharm [bldpharm.com]

- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting solubility issues of indazole HCl in DMSO or Methanol

Welcome to the technical support guide for handling Indazole Hydrochloride (Indazole HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges encountered when working with Indazole HCl in two frequently used laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my Indazole HCl in DMSO. What are the first steps I should take?

When facing solubility challenges with Indazole HCl in DMSO, it is crucial to approach the problem systematically. The initial assumption should be that the compound is soluble, but the dissolution kinetics may be slow.

Initial Troubleshooting Steps:

-

Ensure Solvent Quality: Use anhydrous, high-purity DMSO. Water contamination can significantly alter the solvent properties and may hinder the dissolution of your compound.

-

Mechanical Agitation: Vigorous vortexing or stirring is the first and simplest method to try. This increases the interaction between the solvent and the solute particles.

-

Sonication: If stirring is insufficient, sonication can be very effective. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that helps to break apart solid agglomerates and enhance dissolution. A protocol for a related indazole derivative, Indazole-Cl, specifically recommends sonication to achieve a concentration of 4.5 mg/mL in DMSO.[1]

-

Gentle Heating: Warming the solution can increase the solubility of many compounds. However, this should be done with caution. A detailed explanation of the potential risks of heating Indazole HCl in DMSO is provided in Q3.

Q2: What is the expected solubility of Indazole HCl in DMSO and Methanol?

-

DMSO: Indazole derivatives are frequently dissolved in deuterated DMSO (DMSO-d6) for NMR analysis, which indicates good solubility at concentrations required for this technique.[2][3][4] Furthermore, a troubleshooting guide for 7-Methyl-1H-indazole-3-carboxamide recommends creating a high-concentration stock solution in DMSO.[5]

-

Methanol: Indazole itself is reported to be soluble in alcohol.[1] As a polar protic solvent, methanol is generally a good solvent for hydrochloride salts due to its ability to solvate both the cation and the chloride anion.

The following table provides a qualitative summary and a starting point for your experiments.

| Solvent | Compound | Expected Solubility | Recommended Starting Concentration |

| DMSO | Indazole HCl | Good to Excellent | 10-50 mM |

| Methanol | Indazole HCl | Moderate to Good | 1-10 mM |

It is always recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental needs.

Q3: I've heard that heating Indazole HCl in DMSO can be problematic. Is this true?

Yes, heating Indazole HCl in DMSO should be approached with caution due to a potential chemical reaction. The combination of DMSO and a strong acid like HCl can form a reactive intermediate, which can act as an oxidant.[6] This could potentially lead to the degradation of your Indazole HCl, especially at elevated temperatures.

Recommendations for Heating:

-

Use Gentle Heat: If heating is necessary, use a water bath set to a low temperature (e.g., 30-40°C) and monitor the dissolution process closely.

-

Minimize Heating Time: Do not leave the solution heating for extended periods. Apply heat only for the time required to achieve dissolution.

-

Consider Alternatives: Before resorting to heat, exhaust all other options such as extended sonication or the use of a co-solvent (see Q5).

Q4: My Indazole HCl is insoluble in Methanol even after trying the basic steps. What's next?

If you are still facing issues with dissolving Indazole HCl in methanol, consider the following advanced troubleshooting steps. The workflow below outlines a systematic approach to addressing this issue.

Troubleshooting Workflow for Indazole HCl in Methanol

Caption: A step-by-step workflow for troubleshooting Indazole HCl solubility in Methanol.

Q5: Can I use a co-solvent to improve the solubility of Indazole HCl?

Yes, using a co-solvent can be a very effective strategy. A small amount of a co-solvent can significantly alter the polarity of the primary solvent, leading to improved solubility.

-

For Methanol: If your experimental design allows, adding a small percentage of water (e.g., 1-5%) can sometimes improve the solubility of hydrochloride salts.

-

For DMSO: While DMSO is an excellent solvent, if you are struggling to reach a very high concentration, adding a small amount of a more polar solvent might be beneficial, provided it is compatible with your downstream application.

Always ensure that the chosen co-solvent is compatible with your experimental system and will not interfere with your results.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Indazole HCl in DMSO

This protocol provides a step-by-step guide for preparing a stock solution of Indazole HCl in DMSO, incorporating best practices for handling potential solubility issues.

Materials:

-

Indazole HCl powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Weigh the Compound: Accurately weigh the required amount of Indazole HCl powder. For a 1 mL of a 10 mM solution, you will need approximately 1.55 mg of Indazole HCl (assuming a molecular weight of 154.59 g/mol ).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the Indazole HCl.

-

Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes.

-